molecular formula C13H17NO2 B1207744 7,9-Dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline CAS No. 87657-26-9

7,9-Dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline

Cat. No. B1207744
CAS RN: 87657-26-9
M. Wt: 219.28 g/mol
InChI Key: RTZCGMQBIRBCHE-CABZTGNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-Dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline, also known as 7,9-Dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline, is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,9-Dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,9-Dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87657-26-9

Product Name

7,9-Dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(4aS,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol

InChI

InChI=1S/C13H17NO2/c15-8-6-11-9-2-1-5-14-12(9)4-3-10(11)13(16)7-8/h6-7,9,12,14-16H,1-5H2/t9-,12-/m0/s1

InChI Key

RTZCGMQBIRBCHE-CABZTGNLSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](CCC3=C2C=C(C=C3O)O)NC1

SMILES

C1CC2C(CCC3=C2C=C(C=C3O)O)NC1

Canonical SMILES

C1CC2C(CCC3=C2C=C(C=C3O)O)NC1

synonyms

7,9-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinoline
7,9-DOBQ

Origin of Product

United States

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